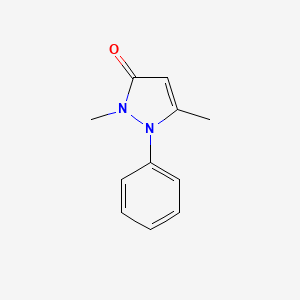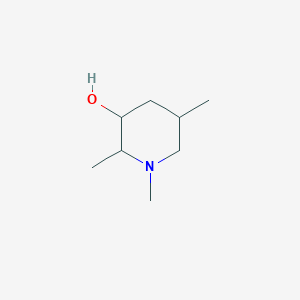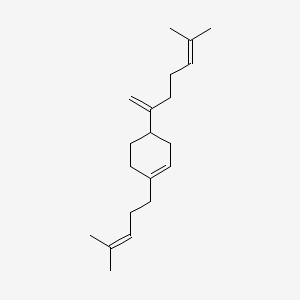
alpha-Camphorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Camphorene is a diterpene, a type of organic compound that is a cycloalkene. It is characterized by a cyclohexene ring substituted by 2-methylpent-2-en-5-yl and 6-methylhepta-1,5-dien-2-yl groups at positions 1 and 4, respectively . This compound is naturally found in several plant species, including Houttuynia cordata, Commiphora wightii, Cannabis sativa, Pimenta dioica, Juniperus communis, Geophila repens, Ulmus parvifolia, and Pinus halepensis .
Preparation Methods
Alpha-Camphorene can be isolated from various plant species through extraction methods. detailed synthetic routes and industrial production methods are not extensively documented in the literature. The extraction typically involves the use of organic solvents to isolate the compound from plant materials .
Chemical Reactions Analysis
Alpha-Camphorene, being a cycloalkene, can undergo several types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Alpha-Camphorene has several scientific research applications:
Chemistry: It is studied for its chemical properties and reactions, contributing to the understanding of diterpenes and cycloalkenes.
Biology: It is found in various plants and is studied for its role in plant metabolism and its potential biological activities.
Medicine: While not extensively documented, diterpenes like this compound are often investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: This compound is a component of volatile oils and is used in the fragrance industry
Mechanism of Action
The mechanism of action of alpha-Camphorene is not well-documented. as a diterpene, it may interact with biological membranes and proteins, potentially affecting cellular processes. Further research is needed to elucidate its molecular targets and pathways .
Comparison with Similar Compounds
Alpha-Camphorene can be compared with other diterpenes and cycloalkenes. Similar compounds include:
- Dimyrcene
- Para-Camphorene
- Paracamphorene
These compounds share structural similarities but may differ in their specific chemical properties and biological activities .
Properties
CAS No. |
532-87-6 |
|---|---|
Molecular Formula |
C20H32 |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
4-(6-methylhepta-1,5-dien-2-yl)-1-(4-methylpent-3-enyl)cyclohexene |
InChI |
InChI=1S/C20H32/c1-16(2)8-6-10-18(5)20-14-12-19(13-15-20)11-7-9-17(3)4/h8-9,12,20H,5-7,10-11,13-15H2,1-4H3 |
InChI Key |
GJYJYFHBOBUTBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1=CCC(CC1)C(=C)CCC=C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl (9E)-9-OC tadecenoate](/img/structure/B13810796.png)
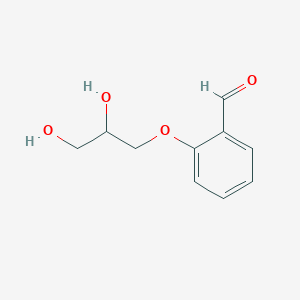

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,5-dimethylphenyl)-](/img/structure/B13810808.png)
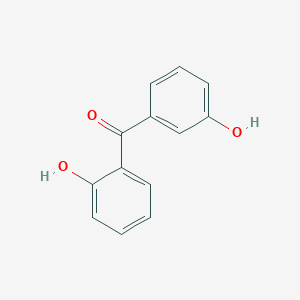
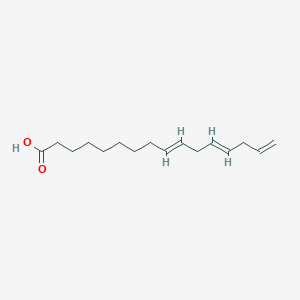

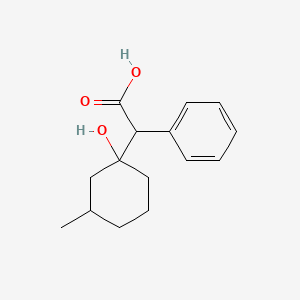
![Phosphonic acid, [1-[(1-methylethylidene)amino]ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13810865.png)
![2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid](/img/structure/B13810867.png)
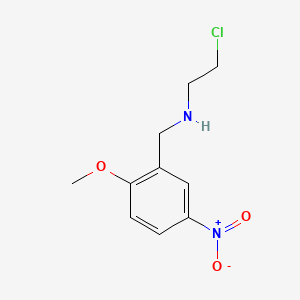
![1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one](/img/structure/B13810875.png)
